molecular formula C13H18F3N3O3 B2997693 3-methoxy-1-methyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide CAS No. 1396870-05-5

3-methoxy-1-methyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Numéro de catalogue: B2997693
Numéro CAS: 1396870-05-5
Poids moléculaire: 321.3
Clé InChI: AEJYAQGXMXHXMO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide moiety at position 4 is further substituted with oxan-4-yl (tetrahydropyran-4-yl) and 2,2,2-trifluoroethyl groups. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the oxan-4-yl group may improve solubility due to its oxygenated ring structure.

Propriétés

IUPAC Name

3-methoxy-1-methyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O3/c1-18-7-10(11(17-18)21-2)12(20)19(8-13(14,15)16)9-3-5-22-6-4-9/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJYAQGXMXHXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N(CC(F)(F)F)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-Methoxy-1-methyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C14_{14}H16_{16}F3_3N3_3O3_3
  • Molecular Weight : 335.29 g/mol

The presence of a trifluoroethyl group and an oxane ring contributes to its unique properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown promising activity against various cancer cell lines. A study demonstrated that pyrazole derivatives exhibited cytotoxic effects against liver and lung carcinoma cell lines with IC50_{50} values significantly lower than standard chemotherapeutics like Cisplatin .

Compound Cell Line IC50 (μM) Reference
3-Methoxy...Liver Carcinoma5.35
3-Methoxy...Lung Carcinoma8.74
CisplatinLiver Carcinoma3.78
CisplatinLung Carcinoma6.39

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Compounds similar to 3-methoxy-1-methyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide have been shown to reduce inflammatory markers in vitro and in vivo models .

The biological activities of pyrazole compounds are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazoles inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Certain derivatives trigger apoptosis in cancer cells through various pathways, including the mitochondrial pathway.
  • Modulation of Signaling Pathways : Pyrazoles can interfere with signaling pathways such as NF-kB and MAPK, which are critical in cell proliferation and survival.

Case Studies

  • Cytotoxicity Evaluation : A recent evaluation using MTT assays showed that the compound exhibited significant cytotoxicity against specific carcinoma cell lines, indicating its potential as an anticancer agent .
  • In Vivo Studies : Animal models treated with similar pyrazole derivatives showed reduced tumor growth and improved survival rates compared to control groups, supporting their therapeutic potential .

Comparaison Avec Des Composés Similaires

Setomagprán (3-Chloro-N-[(1R,3S)-3-{[6-Chloro-2-(Trifluoromethyl)Quinolin-4-Yl]Amino}Cyclohexyl]-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-4-Carboxamide)

  • Structural Differences: Core: Both share a pyrazole-4-carboxamide backbone. Substituents: Setomagprán has a chloro group at position 3, a cyclohexyl-quinolinyl moiety, and lacks the methoxy and oxan-4-yl groups present in the target compound.
  • Pharmacology: Setomagprán is a Mas-related GPCR antagonist with anti-inflammatory activity. The quinolinyl group may enhance binding to hydrophobic pockets in receptors, while the target compound’s oxan-4-yl group likely improves aqueous solubility .

3-Amino-N-Cyclopropyl-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-4-Carboxamide

  • Structural Differences: Core: Shares the pyrazole-4-carboxamide backbone. Substituents: Features an amino group at position 3 and a cyclopropyl group instead of methoxy and oxan-4-yl.
  • Pharmacology: The amino group enables hydrogen bonding, which may target polar residues in enzymes or receptors. The cyclopropyl group adds steric bulk but lacks the solubility-enhancing properties of oxan-4-yl.

4-Methoxy-N-{[1-Methyl-5-Phenoxy-3-(Trifluoromethyl)-1H-Pyrazol-4-Yl]Methyl}Benzamide

  • Structural Differences: Core: Pyrazole substituted with phenoxy and trifluoromethyl groups. Substituents: Lacks the oxan-4-yl and trifluoroethyl groups but includes a benzamide moiety.
  • Pharmacology: The phenoxy group may confer π-π stacking interactions with aromatic residues in targets like kinases or GPCRs. The absence of a trifluoroethyl group could reduce lipophilicity compared to the target compound .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Target
Target Compound ~322 3-Methoxy, oxan-4-yl, trifluoroethyl Potential GPCRs/anti-inflammatory
Setomagprán 529 3-Chloro, quinolinyl, trifluoroethyl Mas-related GPCR antagonist
3-Amino-N-cyclopropyl analog 248.21 3-Amino, cyclopropyl, trifluoroethyl Unspecified enzyme/receptor
4-Methoxy-N-benzamide derivative ~433 Phenoxy, trifluoromethyl, benzamide Kinase/GPCR (hypothesized)

Key Findings and Implications

Trifluoroethyl Group : Common in all compounds, this group enhances lipophilicity and metabolic resistance, critical for blood-brain barrier penetration or prolonged half-life .

Solubility vs. Binding Affinity: The target compound’s oxan-4-yl group likely improves solubility over Setomagprán’s quinolinyl moiety, but may reduce binding affinity to hydrophobic receptor pockets.

Electron-Donating vs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.